

An In-depth Technical Guide to ERK2-IN-4 (Compound 76)

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Compound of Interest

Compound Name: ERK2-IN-4

Cat. No.: B579907

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Abstract

Extracellular signal-regulated kinase 2 (ERK2) is a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in human cancers.

ERK2-IN-4, also known as Compound 76, is a cell-permeable, non-ATP competitive inhibitor of ERK2. It represents a novel class of inhibitors that function by binding to the substrate docking domain of ERK2, thereby selectively preventing the interaction with and phosphorylation of downstream substrates, such as Rsk-1 and Elk-1, without affecting the kinase's intrinsic catalytic activity or its activation by upstream kinases like MEK1/2. This technical guide provides a comprehensive overview of **ERK2-IN-4**, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Introduction

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. The terminal kinases in this pathway, ERK1 and ERK2, are key effectors that phosphorylate a wide array of cytoplasmic and nuclear substrates. Hyperactivation of the ERK pathway, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Traditional kinase inhibitors have predominantly targeted the highly conserved ATP-binding pocket. However, this approach can lead to off-target effects and the development of resistance. **ERK2-IN-4** (Compound 76) circumvents these challenges by employing a distinct mechanism of action. It was identified through computer-aided drug design (CADD) to specifically disrupt protein-protein interactions between ERK2 and its substrates. This allosteric inhibition offers the potential for greater selectivity and a different resistance profile compared to ATP-competitive inhibitors.

Chemical Properties and Structure

ERK2-IN-4 is a thiazolidinedione derivative with the following chemical identity:

- Systematic Name: 3-(2-Aminoethyl)-5-((4-ethoxyphenyl)methylene)-2,4-thiazolidinedione, hydrochloride
- Synonyms: ERK Inhibitor, Compound 76
- CAS Number: 1049738-54-6[1]
- Molecular Formula: $C_{14}H_{16}N_2O_3S \cdot HCl$ [2][3][4]
- Molecular Weight: 328.81 g/mol [2][3]

Chemical Structure:

Mechanism of Action

ERK2-IN-4 functions as a non-ATP-competitive inhibitor of ERK2.[5] It binds to a region near the substrate docking domain, also known as the D-recruitment site (DRS), on the ERK2 protein.[6] This binding event allosterically hinders the interaction of ERK2 with its downstream substrates that possess a D-domain, such as Ribosomal S6 Kinase 1 (Rsk-1) and ETS-like transcription factor 1 (Elk-1).[1][6]

Crucially, **ERK2-IN-4** does not inhibit the intrinsic catalytic activity of ERK2, nor does it prevent the phosphorylation and activation of ERK2 by its upstream activator, MEK1/2.[1][2] This targeted disruption of substrate recognition provides a selective mode of inhibition, focusing on the downstream signaling events mediated by specific ERK2 substrates.

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Quantitative Biological Data

The biological activity of **ERK2-IN-4** has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Inhibitory Activity

Parameter	Target	Value	Assay Type	Reference
Kd	ERK2	5 μ M	Fluorescence Quenching	[1][2]

Table 2: Anti-proliferative Activity (IC50)

Cell Line	Cancer Type	IC50	Reference
HeLa	Cervical Cancer	15-20 μ M	[2]
A549	Lung Carcinoma	25 μ M	[2]
SUM-159	Breast Cancer (ER-negative)	Not specified	[2]
HT1080	Fibrosarcoma	Not specified	[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **ERK2-IN-4**.

In Silico Screening for ERK2 Docking Domain Inhibitors

The identification of **ERK2-IN-4** (Compound 76) was facilitated by a computer-aided drug design approach targeting a polar cleft within the D-recruitment site of unphosphorylated ERK2.

- Software: DOCK 4.0

- Target Structure: Crystal structure of unphosphorylated ERK2.
- Screening Library: A database of over 800,000 commercially available small molecules.
- Methodology:
 - A virtual screen was performed to identify compounds with the potential to bind to a polar cleft between the common docking (CD) domain and the ED (Glu-Asp) site of the ERK2 D-recruitment site.
 - Compounds were scored based on their predicted binding energy and steric complementarity to the target site.
 - A subset of high-scoring compounds was selected for biological evaluation.

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Fluorescence Quenching Assay for ERK2 Binding

This assay measures the direct binding of a compound to ERK2 by monitoring changes in the intrinsic tryptophan fluorescence of the protein.

- Instrumentation: Spectrofluorometer
- Reagents:
 - Recombinant human ERK2 protein
 - **ERK2-IN-4** (or other test compounds) dissolved in DMSO
 - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
- Methodology:
 - A solution of ERK2 (typically 0.5-1 μ M) in assay buffer is placed in a quartz cuvette.

- The intrinsic tryptophan fluorescence is excited at 295 nm, and the emission spectrum is recorded from 300 to 400 nm.
- Aliquots of a concentrated stock solution of **ERK2-IN-4** are titrated into the ERK2 solution.
- After each addition, the solution is allowed to equilibrate, and the fluorescence emission spectrum is recorded.
- The decrease in fluorescence intensity at the emission maximum (around 340 nm) is plotted against the concentration of **ERK2-IN-4**.
- The dissociation constant (K_d) is calculated by fitting the binding curve to a suitable model (e.g., a one-site binding model).

In Vitro Kinase Assay for Substrate Phosphorylation

This assay determines the effect of **ERK2-IN-4** on the ability of active ERK2 to phosphorylate its substrates, Rsk-1 and Elk-1.

- Reagents:
 - Active recombinant ERK2
 - Recombinant Rsk-1 or Elk-1 substrate
 - MEK1 (for ERK2 activation, if starting with inactive ERK2)
 - [γ -³²P]ATP
 - Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 μ M ATP)
 - **ERK2-IN-4** dissolved in DMSO
- Methodology:
 - Active ERK2 is incubated with the substrate (Rsk-1 or Elk-1) in the kinase assay buffer.

- **ERK2-IN-4** or DMSO (vehicle control) is added to the reaction mixture at various concentrations.
- The kinase reaction is initiated by the addition of [γ - ^{32}P]ATP.
- The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 30°C.
- The reaction is terminated by adding SDS-PAGE loading buffer.
- The samples are resolved by SDS-PAGE.
- The gel is dried, and the incorporation of ^{32}P into the substrate is visualized and quantified by autoradiography and densitometry.

Cell Proliferation Assay

This assay evaluates the effect of **ERK2-IN-4** on the growth of cancer cell lines.

- Cell Lines: HeLa, A549, SUM-159, HT1080
- Reagents:
 - Complete cell culture medium
 - **ERK2-IN-4**
 - A reagent for quantifying cell viability (e.g., MTT, WST-1, or CellTiter-Glo®)
- Methodology:
 - Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing various concentrations of **ERK2-IN-4** or DMSO as a vehicle control.
 - The cells are incubated for a specified period (e.g., 72 hours).

- The cell viability reagent is added to each well according to the manufacturer's instructions.
- The absorbance or luminescence is measured using a plate reader.
- The results are expressed as a percentage of the vehicle-treated control, and the IC₅₀ value is calculated from the dose-response curve.

Western Blot Analysis of ERK Pathway Signaling

This technique is used to assess the phosphorylation status of key proteins in the ERK signaling pathway in cells treated with **ERK2-IN-4**.

- Cell Lines: HeLa or other relevant cell lines.
- Reagents:
 - Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
 - Primary antibodies against:
 - Phospho-ERK1/2 (Thr202/Tyr204)
 - Total ERK1/2
 - Phospho-Rsk-1 (e.g., Thr573)
 - Total Rsk-1
 - Phospho-Elk-1 (e.g., Ser383)
 - Total Elk-1
 - A loading control (e.g., β -actin or GAPDH)
 - HRP-conjugated secondary antibodies.
 - Chemiluminescent substrate.

- Methodology:
 - Cells are treated with **ERK2-IN-4** or DMSO for the desired time.
 - Cells are lysed, and the protein concentration of the lysates is determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
 - The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with the primary antibody overnight at 4°C.
 - The membrane is washed and incubated with the appropriate HRP-conjugated secondary antibody.
 - The protein bands are visualized using a chemiluminescent substrate and an imaging system.
 - The band intensities are quantified using densitometry software.

Signaling Pathway Perturbation

ERK2-IN-4 selectively inhibits the downstream signaling of ERK2 by preventing the phosphorylation of its substrates. This leads to the inhibition of cellular processes that are dependent on these specific substrate-mediated pathways, such as cell proliferation.

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Conclusion

ERK2-IN-4 (Compound 76) is a valuable research tool for studying the specific roles of ERK2-mediated substrate phosphorylation in various cellular processes. Its non-ATP competitive mechanism of action, which targets the substrate docking domain, provides a unique approach to modulating the MAPK/ERK pathway. This technical guide has summarized the key chemical and biological properties of **ERK2-IN-4** and provided detailed experimental protocols to facilitate its use in research and drug discovery. The selectivity of this compound for disrupting

protein-protein interactions rather than catalytic activity highlights a promising strategy for the development of next-generation kinase inhibitors with potentially improved therapeutic windows. Further studies to define its broader selectivity profile and in vivo efficacy are warranted to fully assess its therapeutic potential.

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